molecular formula C12H17NO B8431106 1-[6-tert-Butylpyridin-3-yl]propan-1-one

1-[6-tert-Butylpyridin-3-yl]propan-1-one

Cat. No. B8431106
M. Wt: 191.27 g/mol
InChI Key: JKKIPTYTTTYWGL-UHFFFAOYSA-N
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Patent
US07915448B2

Procedure details

To a 10% sulphuric acid aqueous solution (22 ml) of 3-propionylpyridine (Lancaster, 2.70 g, 20 mmol), trimethylacetic acid (10.21 g, 0.1 mol), silver nitrate (0.68 g, 4 mmol) and ammonium persulfate in water (36 ml) were added and the mixture was stirred for 1.5 hours at 70° C. Then, the mixture was basified with 25% ammonia solution (pH=9-10) and extracted with DCM. The organic layer was washed with brine and dried over sodium sulfate. Removal of the solvent gave a residue, which was purified by column chromatography, eluting with hexane/EtOAc (5:1), to give the title compound (3.75 g, 98%) as a yellow oil.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10.21 g
Type
reactant
Reaction Step One
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)(=[O:9])[CH2:7][CH3:8].[CH3:16][C:17](C)([CH3:21])[C:18](O)=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].N>O.[N+]([O-])([O-])=O.[Ag+]>[C:17]([C:13]1[N:12]=[CH:11][C:10]([C:6](=[O:9])[CH2:7][CH3:8])=[CH:15][CH:14]=1)([CH3:21])([CH3:18])[CH3:16] |f:3.4.5,8.9|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
C(CC)(=O)C=1C=NC=CC1
Name
Quantity
10.21 g
Type
reactant
Smiles
CC(C(=O)O)(C)C
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
36 mL
Type
solvent
Smiles
O
Name
Quantity
0.68 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexane/EtOAc (5:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=N1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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